molecular formula C26H23NO4S B2693677 (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone CAS No. 866895-56-9

(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone

Cat. No. B2693677
CAS RN: 866895-56-9
M. Wt: 445.53
InChI Key: AAOCHIPJPMKNPC-UHFFFAOYSA-N
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Description

“(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone” is an organic compound with the molecular formula C26H23NO4S . It has an average mass of 445.530 Da and a monoisotopic mass of 445.134766 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. Attached to this core are ethoxyphenyl and ethylphenylsulfonyl groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 82 Å2 .

Scientific Research Applications

Synthesis of Metabolites and Derivatives

Research has explored the synthesis of metabolites and derivatives related to quinoline compounds. One study details efficient syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), showcasing the use of methanesulfonyl as a protective group for the phenolic hydroxy in Friedel–Crafts reactions. This methodology enabled a simpler synthetic route in high yield, contributing to the broader understanding of quinoline derivative synthesis (Mizuno et al., 2006).

Electrochemical Synthesis and Properties

Another study focuses on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This work highlights the potential of electrochemical methods in creating compounds with significant biological activities (Largeron & Fleury, 1998).

Radiosynthesis for Medical Applications

The radiosynthesis of carbon-14 labeled compounds, such as [14C]XEN-D0401, a novel BK channel activator, demonstrates the application of (4-ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone derivatives in medical research, particularly in drug development and pharmacokinetic studies (Kitson et al., 2010).

Antibacterial Activity

Research into quinoxaline sulfonamides synthesized from quinoline derivatives has revealed their promising antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting potential applications in the development of new antimicrobial agents (Alavi et al., 2017).

Antiestrogenic Activity

One study described the synthesis and antiestrogenic activity of a dihydronaphthalene derivative, highlighting the therapeutic potential of quinoline derivatives in hormone-related disorders (Jones et al., 1979).

Corrosion Inhibition

Quinoxalines, including those derived from quinoline compounds, have been studied for their corrosion inhibition efficiencies, indicating their utility in protecting metals against corrosion in acidic environments (Zarrouk et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the importance of quinoline derivatives in medicinal chemistry , this compound could be of interest in drug discovery and development.

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c1-3-18-9-15-21(16-10-18)32(29,30)26-22-7-5-6-8-24(22)27-17-23(26)25(28)19-11-13-20(14-12-19)31-4-2/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOCHIPJPMKNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone

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